molecular formula C9H7BrN2O2 B12887089 1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone

1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone

Cat. No.: B12887089
M. Wt: 255.07 g/mol
InChI Key: PGLBVWVJINFBIA-UHFFFAOYSA-N
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Description

1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound features an amino group at the 4-position of the benzoxazole ring and a bromoethanone moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone involves its interaction with biological targets such as enzymes and receptors. The bromoethanone moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The benzoxazole ring can interact with aromatic residues in the active sites of enzymes, enhancing binding affinity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone is unique due to the presence of both an amino group and a bromoethanone moiety, which confer distinct reactivity and biological activity. This combination allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

1-(4-amino-1,3-benzoxazol-2-yl)-2-bromoethanone

InChI

InChI=1S/C9H7BrN2O2/c10-4-6(13)9-12-8-5(11)2-1-3-7(8)14-9/h1-3H,4,11H2

InChI Key

PGLBVWVJINFBIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(=O)CBr)N

Origin of Product

United States

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